N-(2,4-DINITROPHENYL)-L-SERINE N-(2,4-DINITROPHENYL)-L-SERINE N-(2,4-dinitrophenyl)-L-serine is the L-stereoisomer of N-(2,4-dinitrophenyl)serine, an L-serine derivative having a 2,4-dinitrophenyl) substituent on nitrogen. It is a C-nitro compound and a L-serine derivative. It contains a hydroxymethyl group.
Brand Name: Vulcanchem
CAS No.: 1655-64-7
VCID: VC0167897
InChI: InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Molecular Formula: C9H9N3O7
Molecular Weight: 271.18 g/mol

N-(2,4-DINITROPHENYL)-L-SERINE

CAS No.: 1655-64-7

Main Products

VCID: VC0167897

Molecular Formula: C9H9N3O7

Molecular Weight: 271.18 g/mol

N-(2,4-DINITROPHENYL)-L-SERINE - 1655-64-7

CAS No. 1655-64-7
Product Name N-(2,4-DINITROPHENYL)-L-SERINE
Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
IUPAC Name (2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Standard InChI InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
Standard InChIKey SBQZBOCQYMVLTC-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Description N-(2,4-dinitrophenyl)-L-serine is the L-stereoisomer of N-(2,4-dinitrophenyl)serine, an L-serine derivative having a 2,4-dinitrophenyl) substituent on nitrogen. It is a C-nitro compound and a L-serine derivative. It contains a hydroxymethyl group.
PubChem Compound 96800
Last Modified Nov 11 2021
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